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Compound Name: (1H-Indazol-5-yl)-methyl-amine

Cat. No.: B3141516

An In-Depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-indazol-5-
amine

Introduction

1-methyl-1H-indazol-5-amine (CAS No. 50593-24-3) is a heterocyclic amine that has emerged
as a crucial building block in modern medicinal chemistry. Its rigid indazole scaffold, decorated
with a nucleophilic amino group and a strategic N-methyl substituent, makes it a versatile
intermediate for the synthesis of complex bioactive molecules.[1] This compound serves as a
key precursor in the development of novel therapeutics, including Weel kinase inhibitors for
oncology applications and TRPM5 agonists, highlighting its significance in drug discovery
pipelines targeting cancer and neurological disorders.[2][3][4]

A thorough understanding of the physicochemical properties of a molecule like 1-methyl-1H-
indazol-5-amine is paramount for any researcher in the field of drug development. These
properties—spanning solubility, lipophilicity, and ionization state (pKa)—govern a compound's
absorption, distribution, metabolism, and excretion (ADME) profile, and directly influence its
formulation, chemical stability, and synthetic handling.

This technical guide provides a comprehensive overview of the core physicochemical
properties of 1-methyl-1H-indazol-5-amine. It is designed for researchers, scientists, and drug
development professionals, offering not just established data but also field-proven, detailed
protocols for the experimental determination of these critical parameters. The causality behind
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experimental choices is explained to empower researchers to not only reproduce but also
adapt these methodologies as needed.

Chemical Identity and Core Properties

The foundational characteristics of 1-methyl-1H-indazol-5-amine are summarized below. These
identifiers are essential for accurate sourcing, documentation, and regulatory submission.

Property Value Source(s)
IUPAC Name 1-methyl-1H-indazol-5-amine [5]
Synonyms 5-Amino-1-methyl-1H-indazole  [1]

CAS Number 50593-24-3 [2][41[5]
Molecular Formula CsHoN3 [41[5]
Molecular Weight 147.18 g/mol [415]

Solid, Brown to Red-Brown
Appearance ] [11[2]
Crystalline Powder

Melting Point 142-144 °C [2][5]

Boiling Point 321.6 °C at 760 mmHg [2][5]
PYOFNPHTKBSXOM-

InChl Key [5]

UHFFFAOYSA-N

lonization Constant (pKa)

The pKa, or acid dissociation constant, is arguably one of the most critical physicochemical
parameters for a drug candidate. It dictates the extent of a molecule's ionization at a given pH,
which profoundly impacts its aqueous solubility, membrane permeability, and receptor binding
interactions. For 1-methyl-1H-indazol-5-amine, the basicity is primarily attributed to the 5-amino

group.

e Predicted pKa: 3.85 = 0.10[2]
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This predicted value suggests that the 5-amino group is a weak base. At physiological pH
(~7.4), the molecule will be predominantly in its neutral, un-ionized form, which typically favors
membrane permeation. However, in the acidic environment of the stomach (pH 1-3), a
significant portion of the molecule would exist as the protonated, cationic form, enhancing its
aqueous solubility. Experimental verification of this value is crucial for building accurate ADME
models.

Protocol for Experimental pKa Determination by
Potentiometric Titration

This protocol provides a robust, self-validating method for determining the pKa of a weakly
basic compound like 1-methyl-1H-indazol-5-amine.[5][6]

Causality: Potentiometric titration is the gold standard for pKa determination due to its
precision.[7] The method works by monitoring the change in pH of a solution of the analyte as a
standardized titrant is added. The pKa corresponds to the pH at the half-equivalence point,
where the concentrations of the neutral base and its conjugate acid are equal. Maintaining a
constant ionic strength with KCl is critical to minimize activity coefficient fluctuations that could
affect pH measurements.

Methodology:

 Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least
three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature
(e.g., 25 °C).

e Sample Preparation:

o Accurately weigh and dissolve 1-methyl-1H-indazol-5-amine in a suitable co-solvent (if
necessary, e.g., methanol or DMSO) and dilute with deionized water to a final
concentration of approximately 1 mM. The final co-solvent percentage should be kept low
(<5%) to minimize its effect on the pKa.

o Add potassium chloride (KCI) to the solution to maintain a constant ionic strength, typically
0.15 M.[5]

« Titration Setup:
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o Place a 20 mL aliquot of the sample solution into a thermostatted titration vessel equipped
with a magnetic stirrer.

o Immerse the calibrated pH electrode into the solution.

o Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO2, which can
interfere with the titration of bases.[5]

e Titration Procedure:
o Titrate the solution with a standardized 0.1 M HCI solution.
o Add the titrant in small, precise increments (e.g., 0.05 mL) using an automated burette.
o Record the pH reading after each addition, allowing the reading to stabilize.
o Data Analysis:
o Plot the recorded pH values against the volume of titrant added.

o Calculate the first derivative (ApH/AV) of the titration curve to accurately locate the
equivalence point (the volume at which the derivative is maximal).

o The pKa is the pH value recorded at the volume corresponding to half of the equivalence
point volume.

» Validation: Perform the titration in triplicate to ensure reproducibility. The resulting pKa values
should agree within £0.05 units.
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Caption: Workflow for pKa determination via potentiometric titration.
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Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its
ability to cross biological membranes. It is quantified by the partition coefficient (P), typically
expressed as its logarithm (LogP), which is the ratio of a compound's concentration in a non-
polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.

e Predicted XLogP3: 1.4

This moderate LogP value is favorable for drug candidates according to Lipinski's Rule of Five,
which suggests an optimal LogP of <5 for good oral absorption and permeation.[8][9] A value
around 1.4 indicates a balanced solubility between aqueous and lipid environments, which is
often desirable for oral bioavailability.

Protocol for Experimental LogP Determination (Shake-
Flask Method)

The OECD Guideline 107 (Shake-Flask Method) is the classical and most reliable method for
LogP determination for compounds within the LogP range of -2 to 4.[10][11]

Causality: This method directly measures the partitioning of the analyte between water and n-
octanol after they have been mutually saturated and allowed to reach equilibrium. Pre-
saturation of the solvents is critical because the mutual solubility of n-octanol and water (water
dissolves in octanol to 2.3 M) can otherwise alter the phase volumes and properties, leading to
inaccurate results. Analysis of both phases provides a mass balance check, ensuring the
integrity of the experiment.

Methodology:
e Solvent Preparation:

o Prepare water-saturated n-octanol by shaking n-octanol with deionized water (1:1 v/v) for
24 hours, then allowing the layers to separate.

o Prepare n-octanol-saturated water by the same method.

e Sample Preparation:
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o Prepare a stock solution of 1-methyl-1H-indazol-5-amine in water-saturated n-octanol at a
concentration not exceeding 0.01 M.

 Partitioning:

o In a glass vial with a PTFE-lined cap, combine the n-octanol stock solution and n-octanol-
saturated water at a defined volume ratio (e.g., 1.1, 1:2, or 2:1). The choice of ratio
depends on the expected LogP to ensure quantifiable concentrations in both phases.

o Gently agitate the vials on a shaker at a constant temperature (25 °C) for a sufficient time
to reach equilibrium (e.g., 24 hours). Avoid vigorous shaking that could lead to emulsion
formation.

e Phase Separation: Centrifuge the vials at low speed (e.g., 2000 rpm for 10 minutes) to
ensure complete separation of the two phases.

¢ Quantification:

o Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous

layer.

o Determine the concentration of the analyte in each aliquot using a validated analytical
method, such as HPLC-UV or LC-MS. A calibration curve must be prepared for each
phase.

» Calculation:
o Calculate the partition coefficient (P) as: P = [Concentration]octanol / [Concentration]water.
o The final LogP is the base-10 logarithm of P.

 Validation: The experiment should be performed in triplicate. The calculated LogP values
should be consistent, and the total amount of analyte recovered from both phases should be
within 90-110% of the amount initially added.
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Caption: Workflow for LogP determination via the shake-flask method.
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Aqueous Solubility

Aqueous solubility is a fundamental property that limits drug absorption and bioavailability. Poor
solubility is a major hurdle in drug development. While no specific quantitative data for 1-
methyl-1H-indazol-5-amine is publicly available, its structure suggests it will exhibit pH-
dependent solubility due to the basic amino group.

Protocol for Thermodynamic Solubility Determination

This protocol determines the equilibrium or thermodynamic solubility, which is the true
saturation point of the compound and is essential for pre-formulation and biopharmaceutical
classification.[2][12]

Causality: The shake-flask method allows a saturated solution to be formed where the
dissolved compound is in equilibrium with its solid state, providing the most accurate and
relevant solubility value.[13] Incubation for 24 hours is typically sufficient to ensure this
equilibrium is reached.[2] Analyzing the pH of the final suspension is critical, as the compound
itself can alter the buffer pH, affecting its own solubility.

Methodology:

Buffer Preparation: Prepare a relevant aqueous buffer, typically a phosphate-buffered saline
(PBS) at pH 7.4, to mimic physiological conditions.

Sample Preparation:

o Add an excess of solid, crystalline 1-methyl-1H-indazol-5-amine to a glass vial (e.g., 1-2
mg of solid to 1 mL of buffer). A visible amount of undissolved solid must remain.

Equilibration:

o Seal the vials and place them in a temperature-controlled shaker or rotator (e.g.,
Thermomixer) set to 25 °C or 37 °C.

o Agitate the suspension for 24 hours to allow it to reach equilibrium.[2]

Sample Processing:
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o After incubation, allow the vials to stand briefly for large particles to settle.

o Filter the suspension through a low-binding 0.45 um filter (e.g., PVDF) to remove all
undissolved solid. Alternatively, centrifuge at high speed (e.g., 14,000 rpm for 15 minutes)
and carefully collect the supernatant.

e pH Measurement: Measure the pH of the final saturated solution to confirm it has not
significantly deviated from the initial buffer pH.

e Quantification:
o Dilute the clear filtrate/supernatant with a suitable mobile phase.

o Determine the concentration of the dissolved analyte using a validated HPLC-UV or LC-
MS method against a standard calibration curve.

» Reporting: The solubility is reported in units such as pg/mL or pM. The experiment should be
performed in triplicate.
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Caption: Workflow for thermodynamic solubility determination.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While
specific spectra for this compound are not widely published, its structural features allow for a
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reliable prediction of its key spectral characteristics.

'H NMR Spectroscopy

e Aromatic Protons (3H): The three protons on the bicyclic indazole ring are expected to
appear in the aromatic region, typically between & 7.0-8.0 ppm. Their specific shifts and
coupling patterns (doublets, triplets, or doublets of doublets) will be diagnostic of their
positions relative to the amino and fused pyrazole rings.

e Amino Protons (-NHz, 2H): A broad singlet is expected, likely in the range of 6 3.5-5.0 ppm.
The chemical shift of N-H protons can be highly variable and is dependent on solvent,
concentration, and temperature due to hydrogen bonding.

* N-Methyl Protons (-CHs, 3H): A sharp singlet is expected for the methyl group attached to
the indazole nitrogen. Its chemical shift would likely be in the & 3.7-4.1 ppm range.

3C NMR Spectroscopy

» Aromatic Carbons (6C): Resonances for the carbons of the indazole ring are expected in the
typical aromatic range of  110-150 ppm. The carbon bearing the amino group (C5) will be
shifted upfield due to the electron-donating effect of the nitrogen.

» N-Methyl Carbon (1C): The methyl carbon signal is expected to appear significantly upfield,
likely in the & 30-40 ppm range.

Infrared (IR) Spectroscopy

e N-H Stretching: As a primary aromatic amine, two characteristic sharp bands of medium
intensity are expected in the 3300-3500 cm~! region, corresponding to the asymmetric and
symmetric N-H stretches.[14]

e Aromatic C-H Stretching: A weak to medium absorption is expected just above 3000 cm—1
(typically ~3030-3100 cm™1).[15]

¢ N-H Bending (Scissoring): A medium to strong absorption is expected around 1580-1650
cm~1,[14]
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e Aromatic C=C Stretching: Several bands of variable intensity are expected in the 1450-1600
cm~1 region, characteristic of the aromatic ring.[15]

e C-N Stretching: A strong band corresponding to the aromatic C-N stretch is expected in the
1250-1335 cm~* region.[14]

UV-Vis Spectroscopy

Aromatic systems like indazole are strong chromophores. Based on data for similar indazole
derivatives, 1-methyl-1H-indazol-5-amine is expected to show strong absorbance in the UV
region, with characteristic absorption maxima (Amax) likely between 250-320 nm in a solvent
like acetonitrile or methanol.[16]

Synthesis, Stability, and Storage
Synthetic Route

A common and efficient synthesis of 1-methyl-1H-indazol-5-amine involves the chemical
reduction of its nitro precursor, 1-methyl-5-nitro-1H-indazole.[2] The Bechamp reduction, using
iron powder in the presence of an acid or an electrolyte like ammonium chloride, is a classic,
cost-effective, and scalable method for this transformation.[3][17]

Caption: Synthesis of 1-methyl-1H-indazol-5-amine via nitro group reduction.

Chemical Stability and Storage

The presence of an aromatic amino group suggests potential susceptibility to oxidative
degradation, which can lead to coloration of the material. The compound's stability is enhanced
by proper storage.

 Recommended Storage: Store in a cool, dark place under an inert atmosphere (e.g., argon
or nitrogen).[2] Recommended temperatures range from 0-8 °C.[1]

o Rationale: Protection from light, oxygen, and heat is crucial to prevent slow oxidation and
degradation of the amine functionality, ensuring the material's purity and integrity over time.

Conclusion
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1-methyl-1H-indazol-5-amine is a compound of high value to the drug discovery community. Its

physicochemical profile, characterized by moderate lipophilicity, weak basicity, and defined

structural features, makes it an attractive synthetic intermediate. The experimental protocols

detailed in this guide provide a robust framework for researchers to verify and expand upon the

known data, ensuring the generation of high-quality, reliable information critical for advancing

drug development programs. A thorough and early characterization of these fundamental

properties is a cornerstone of efficient and successful medicinal chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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